molecular formula C42H51N7O11 B14224378 L-Valyl-L-seryl-L-tryptophyl-L-phenylalanyl-L-tyrosyl-L-glutamic acid CAS No. 824959-34-4

L-Valyl-L-seryl-L-tryptophyl-L-phenylalanyl-L-tyrosyl-L-glutamic acid

Cat. No.: B14224378
CAS No.: 824959-34-4
M. Wt: 829.9 g/mol
InChI Key: NZRSIUHSVINYGD-PITCCTKHSA-N
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Description

L-Valyl-L-seryl-L-tryptophyl-L-phenylalanyl-L-tyrosyl-L-glutamic acid is a complex polypeptide compound composed of multiple amino acid residues linked by peptide bonds. This compound is significant in various biochemical and pharmaceutical applications due to its intricate structure and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of L-Valyl-L-seryl-L-tryptophyl-L-phenylalanyl-L-tyrosyl-L-glutamic acid can be achieved through both biological and chemical synthesis methods.

Chemical Reactions Analysis

Types of Reactions

L-Valyl-L-seryl-L-tryptophyl-L-phenylalanyl-L-tyrosyl-L-glutamic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of disulfide bonds between cysteine residues, stabilizing the polypeptide structure.

    Reduction: This reaction can break disulfide bonds, leading to changes in the polypeptide’s conformation.

    Substitution: This reaction involves the replacement of specific amino acid residues with others, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), performic acid.

    Reducing Agents: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution Reagents: Various amino acid derivatives under controlled pH and temperature conditions.

Major Products

The major products formed from these reactions include modified polypeptides with altered structural and functional properties, which can be used in different biochemical applications.

Scientific Research Applications

L-Valyl-L-seryl-L-tryptophyl-L-phenylalanyl-L-tyrosyl-L-glutamic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of L-Valyl-L-seryl-L-tryptophyl-L-phenylalanyl-L-tyrosyl-L-glutamic acid involves its interaction with specific molecular targets and pathways. As a receptor agonist, it binds to glucagon-like peptide-1 (GLP-1) receptors, stimulating insulin secretion, inhibiting glucose production, and increasing GLP-1 levels. This results in effective blood glucose control and weight reduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Valyl-L-seryl-L-tryptophyl-L-phenylalanyl-L-tyrosyl-L-glutamic acid is unique due to its specific amino acid sequence and the resulting structural and functional properties. Its ability to interact with GLP-1 receptors and its potential therapeutic effects make it a valuable compound in both research and clinical settings .

Properties

CAS No.

824959-34-4

Molecular Formula

C42H51N7O11

Molecular Weight

829.9 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanedioic acid

InChI

InChI=1S/C42H51N7O11/c1-23(2)36(43)41(58)49-34(22-50)40(57)48-33(20-26-21-44-29-11-7-6-10-28(26)29)39(56)47-31(18-24-8-4-3-5-9-24)38(55)46-32(19-25-12-14-27(51)15-13-25)37(54)45-30(42(59)60)16-17-35(52)53/h3-15,21,23,30-34,36,44,50-51H,16-20,22,43H2,1-2H3,(H,45,54)(H,46,55)(H,47,56)(H,48,57)(H,49,58)(H,52,53)(H,59,60)/t30-,31-,32-,33-,34-,36-/m0/s1

InChI Key

NZRSIUHSVINYGD-PITCCTKHSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(CO)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)NC(CCC(=O)O)C(=O)O)N

Origin of Product

United States

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